2,4-Di-tert-butylphenyl ethyl carbonate
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Overview
Description
2,4-Di-tert-butylphenyl ethyl carbonate: is an organic compound that belongs to the class of phenyl carbonates. It is characterized by the presence of two tert-butyl groups attached to the phenyl ring and an ethyl carbonate group. This compound is known for its stability and is used in various industrial applications, including as an intermediate in the synthesis of other chemical compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Di-tert-butylphenyl ethyl carbonate typically involves the reaction of 2,4-Di-tert-butylphenol with ethyl chloroformate. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions usually involve maintaining the temperature at around 0-5°C to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and increases the efficiency of the production process. The use of automated systems also helps in maintaining the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,4-Di-tert-butylphenyl ethyl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonate group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Quinones
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
2,4-Di-tert-butylphenyl ethyl carbonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential antioxidant properties.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 2,4-Di-tert-butylphenyl ethyl carbonate involves its interaction with molecular targets in biological systems. The compound is known to inhibit the activity of certain enzymes, such as monoamine oxidase (MAO), which plays a role in the metabolism of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters in the brain, potentially affecting mood and behavior.
Comparison with Similar Compounds
2,4-Di-tert-butylphenol: This compound is similar in structure but lacks the ethyl carbonate group.
4,4’-Di-tert-butylbiphenyl: Another related compound with two phenyl rings and tert-butyl groups.
Uniqueness: 2,4-Di-tert-butylphenyl ethyl carbonate is unique due to the presence of both tert-butyl groups and the ethyl carbonate group, which confer specific chemical properties and reactivity. This makes it a valuable intermediate in various chemical syntheses and industrial applications.
Properties
Molecular Formula |
C17H26O3 |
---|---|
Molecular Weight |
278.4 g/mol |
IUPAC Name |
(2,4-ditert-butylphenyl) ethyl carbonate |
InChI |
InChI=1S/C17H26O3/c1-8-19-15(18)20-14-10-9-12(16(2,3)4)11-13(14)17(5,6)7/h9-11H,8H2,1-7H3 |
InChI Key |
HHQRFKZQMJBWSG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)OC1=C(C=C(C=C1)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
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